5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide
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Description
5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C26H21FN4O2S2 and its molecular weight is 504.6. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Computational Studies
A study by Jayarajan et al. (2019) explores the water-mediated synthesis of closely related compounds, highlighting a three-component reaction involving N1,N3-di(pyridin-2-yl)-malonamide, aldehyde, and malononitrile. This synthesis is characterized using FT-IR, NMR, and X-ray diffraction techniques. Computational methods support the experimental findings, and the study delves into the NLO properties and molecular docking analyses, indicating potential for inhibiting tubulin polymerization and anticancer activity.
Antimicrobial Activity
Gouda et al. (2010) discuss the synthesis of derivatives starting from a key intermediate, 2-Cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide, leading to compounds evaluated for antimicrobial properties. Some synthesized compounds showed promising activities, suggesting potential for development into antimicrobial agents. More details.
Heterocyclic Synthesis
Research by Miyata et al. (2002) introduces a novel method for constructing cyclic β-amino acids through sulfanyl radical addition–cyclization. This method has practical applications in synthesizing compounds like 2-aminocyclopentanecarboxylic acid and 4-amino-3-pyrrolidinecarboxylic acid, showcasing the versatility of sulfanyl-mediated reactions in heterocycle synthesis.
Novel Synthesis Approaches
Kumar et al. (2013) present an efficient one-pot synthesis of 5-cyano-4-methylthio-6-oxo-1,6-dihydropyridine-3-carboxylates from N-alkyl and N-aryl derivatives of 2-cyano-3,3-bis(methylthio)acrylamides. This synthesis highlights a mechanism involving potassium hydrogen carbonate mediated conjugate addition followed by intramolecular condensation, emphasizing the innovative approaches in synthesizing complex heterocyclic compounds. Read more.
Properties
IUPAC Name |
5-cyano-6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-2-methyl-N-phenyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O2S2/c1-16-23(25(33)31-18-6-3-2-4-7-18)24(21-8-5-13-34-21)20(14-28)26(29-16)35-15-22(32)30-19-11-9-17(27)10-12-19/h2-13,24,29H,15H2,1H3,(H,30,32)(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGQUIFNPWHYGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)F)C#N)C3=CC=CS3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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